N-(6-fluoro-1,3-benzothiazol-2-yl)-3-phenoxybenzamide
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Overview
Description
N-(6-fluoro-1,3-benzothiazol-2-yl)-3-phenoxybenzamide is a chemical compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities and are widely used in various fields such as medicinal chemistry, agriculture, and material science. The presence of the fluorine atom and the phenoxybenzamide moiety in the structure of this compound contributes to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-fluoro-1,3-benzothiazol-2-yl)-3-phenoxybenzamide typically involves the condensation reaction of 6-fluoro-1,3-benzothiazol-2-amine with 3-phenoxybenzoyl chloride. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine or pyridine, to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(6-fluoro-1,3-benzothiazol-2-yl)-3-phenoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
N-(6-fluoro-1,3-benzothiazol-2-yl)-3-phenoxybenzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antifungal and antibacterial agent.
Biological Studies: The compound is used in studies related to enzyme inhibition and protein interactions.
Material Science: It is explored for its potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(6-fluoro-1,3-benzothiazol-2-yl)-3-phenoxybenzamide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, such as antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
- N-(6-fluoro-1,3-benzothiazol-2-yl)-2-phenoxyacetamide
- N-(6-fluoro-1,3-benzothiazol-2-yl)-2-oxolanecarboxamide
Uniqueness
N-(6-fluoro-1,3-benzothiazol-2-yl)-3-phenoxybenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenoxybenzamide moiety differentiates it from other benzothiazole derivatives and contributes to its specific applications in medicinal chemistry and material science .
Properties
IUPAC Name |
N-(6-fluoro-1,3-benzothiazol-2-yl)-3-phenoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13FN2O2S/c21-14-9-10-17-18(12-14)26-20(22-17)23-19(24)13-5-4-8-16(11-13)25-15-6-2-1-3-7-15/h1-12H,(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDELNUCSMKIXTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)C(=O)NC3=NC4=C(S3)C=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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